REACTION_SMILES
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[C:4]([CH2:5][C:6](=[O:7])[O:8][CH3:9])(=[O:10])[O:11][CH3:12].[CH2:32]1[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37]1.[CH3:1][O-:2].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[CH3:38][S:39](=[O:40])[CH3:41].[ClH:24].[F:13][c:14]1[c:15]([N+:21](=[O:22])[O-:23])[cH:16][cH:17][c:18]([F:20])[cH:19]1.[Na+:3]>>[C:4]([CH:5]([C:6](=[O:7])[O:8][CH3:9])[c:14]1[c:15]([N+:21](=[O:22])[O-:23])[cH:16][cH:17][c:18]([F:20])[cH:19]1)(=[O:10])[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)C(C(=O)OC)c1cc(F)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |